molecular formula C17H15ClINO3 B5174311 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

Katalognummer B5174311
Molekulargewicht: 443.7 g/mol
InChI-Schlüssel: XGYSGLLEFCOPHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. CI-994 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. In cancer, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents. In neurodegenerative diseases, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. Other potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid include viral infections, cardiovascular diseases, and autoimmune diseases.

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This results in various cellular responses, including cell cycle arrest, apoptosis, and differentiation. HDAC inhibition also affects non-histone proteins, leading to changes in protein stability, localization, and function. The specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets are still being investigated.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include the induction of cell cycle arrest, apoptosis, and differentiation; the inhibition of angiogenesis and metastasis; the modulation of immune responses; and the improvement of cognitive function and neuroinflammation. The specific effects of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid depend on the cell type, disease model, and dosage used.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, including its small size, high purity, and well-established synthesis method. It is also commercially available and has been extensively studied in various cell types and animal models. However, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid also has some limitations, including its low solubility in aqueous solutions, potential off-target effects, and variable potency depending on the HDAC isoforms targeted. These limitations should be taken into account when designing experiments with 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

Zukünftige Richtungen

There are several future directions for the research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid. These include:
1. Identification of the specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets.
2. Development of more potent and selective HDAC inhibitors based on the structure of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.
3. Investigation of the potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in combination with other chemotherapeutic agents or immunotherapies.
4. Evaluation of the pharmacokinetics and toxicity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in animal models and clinical trials.
5. Investigation of the role of HDACs in non-cancer diseases and the potential therapeutic applications of HDAC inhibitors in these diseases.
Conclusion
In conclusion, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a small molecule inhibitor of HDACs with potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. Its synthesis method has been optimized and improved over the years, and its mechanism of action and biochemical and physiological effects have been extensively studied. 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations that should be taken into account. Future research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid should focus on identifying the specific HDAC isoforms targeted, developing more potent and selective HDAC inhibitors, and evaluating its pharmacokinetics and toxicity in animal models and clinical trials.

Synthesemethoden

The synthesis of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the reaction of 4-chlorobenzylamine with 2-iodobenzoic acid, followed by the coupling of the resulting intermediate with 4-oxobutanoic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYSGLLEFCOPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.